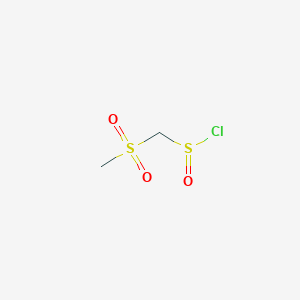

Methanesulfonylmethanesulfinyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H5ClO3S2 |

|---|---|

Molecular Weight |

176.6 g/mol |

IUPAC Name |

methylsulfonylmethanesulfinyl chloride |

InChI |

InChI=1S/C2H5ClO3S2/c1-8(5,6)2-7(3)4/h2H2,1H3 |

InChI Key |

OYINQFDHMKFUAK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CS(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methanesulfonylmethanesulfinyl Chloride

Approaches to Sulfinyl Chloride Formation

Sulfinyl chlorides are valuable intermediates in organic synthesis, serving as precursors to sulfoxides, sulfinates, and sulfinamides. Their synthesis requires controlled oxidation and chlorination, as they are intermediate in oxidation level between sulfenyl chlorides (R-S-Cl) and sulfonyl chlorides (R-SO₂-Cl).

The formation of a sulfinyl chloride group often begins with a lower-oxidation-state sulfur precursor, such as a disulfide. A well-established method for the synthesis of alkanesulfinyl chlorides involves the solvolysis of an alkylsulfur trichloride (B1173362) intermediate. For instance, methanesulfinyl chloride can be prepared from the chlorination of dimethyl disulfide. orgsyn.org In this process, the disulfide is chlorinated to form methylsulfur trichloride (CH₃SCl₃), which is then treated with a reagent like acetic anhydride. orgsyn.org This controlled reaction introduces the oxygen atom while retaining a chlorine atom on the sulfur, yielding the sulfinyl chloride. orgsyn.org

Important reactions of sulfur precursors include the chlorination of dimethyl disulfide, which can yield methanesulfenyl chloride (CH₃SCl), methanesulfinyl chloride (CH₃S(O)Cl), and methanesulfonyl chloride (CH₃SO₂Cl), depending on the reaction conditions. wikipedia.org Oxidation of disulfides with agents such as hydrogen peroxide or peracetic acid can also lead to thiosulfinate compounds (RS(O)SR), which can be further manipulated to access sulfinyl derivatives. wikipedia.org

While sulfenic acids (R-SOH) are typically transient, their more stable derivatives, particularly sulfenyl chlorides (R-SCl), are common precursors to sulfinyl chlorides. The most direct route to sulfenyl chlorides is the halogenation of disulfides. This reaction, sometimes known as the Zincke disulfide reaction, involves treating a disulfide with chlorine (Cl₂) to cleave the S-S bond and form two equivalents of the sulfenyl chloride. wikipedia.org

R₂S₂ + Cl₂ → 2 R-SCl

Once formed, the sulfenyl chloride can be oxidized to the corresponding sulfinyl chloride. This two-step sequence—chlorination of a disulfide to a sulfenyl chloride, followed by controlled oxidation—provides a reliable pathway to the sulfinyl chloride functional group.

Approaches to Sulfonyl Chloride Formation

Sulfonyl chlorides are robust and widely used functional groups, serving as essential building blocks for sulfonamides, sulfonate esters, and sulfones. Their synthesis is well-established and can be achieved through various methods, including radical-mediated processes and oxidative chlorinations.

A direct and atom-economical approach to methanesulfonyl chloride involves the reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂) via a free-radical chain mechanism. wikipedia.orgrsc.org This process is typically initiated by heat or ultraviolet light, which generates chlorine radicals. libretexts.org

CH₄ + SO₂Cl₂ → CH₃SO₂Cl + HCl wikipedia.org

The reaction proceeds through three key stages: libretexts.org

Initiation: An initiator generates radicals that start the chain reaction. For example, a radical initiator can abstract a hydrogen from methane to produce a methyl radical (H₃C•). google.com

Propagation: The methyl radical reacts with sulfuryl chloride or related sulfur species to form the methanesulfonyl radical (CH₃SO₂•), which then abstracts a chlorine atom to yield the final product and another chlorine radical to continue the chain. libretexts.orgacs.org

Termination: Radicals combine to form stable, non-reactive products, ending the chain reaction. libretexts.org

This method is particularly attractive due to the use of methane, an abundant and low-cost feedstock. rsc.org Research has shown that the reaction can be performed selectively at low temperatures in a liquid phase, such as 100% H₂SO₄, using a radical initiator to achieve high yields of methanesulfonyl chloride. rsc.orgresearchgate.net

Table 1: Conditions for Radical-Mediated Synthesis of Methanesulfonyl Chloride

| Reactants | Initiator/Conditions | Solvent | Product Yield | Reference |

| Methane, Sulfuryl Chloride (SO₂Cl₂) | Free radical initiator, 60°C | 100% H₂SO₄ | High selectivity | rsc.orgresearchgate.net |

| Methane, Trifluoroacetyl sulfuric acid | K₂S₂O₈ | - | 86% conversion | acs.orgnih.gov |

The most common and versatile methods for preparing sulfonyl chlorides involve the oxidative chlorination of various organosulfur substrates. Precursors such as thiols, disulfides, and S-alkyl isothiourea salts can be converted to sulfonyl chlorides in high yield. orgsyn.org

CH₃SSCH₃ + 5 Cl₂ + 4 H₂O → 2 CH₃SO₂Cl + 8 HCl

This method is robust and can achieve high yields, with reported product purity exceeding 99% after purification. google.com Other chlorinating and oxidizing systems have been developed to offer milder conditions or improved functional group compatibility.

Table 2: Oxidative Chlorosulfonation of Various Sulfur Precursors

| Sulfur Precursor | Reagents | Key Advantages | Reference |

| Dimethyl Disulfide | Cl₂, H₂O/HCl | Industrial scale, high purity | rsc.orggoogle.com |

| Methanesulfonic Acid | Thionyl Chloride (SOCl₂) | Good yield, avoids phosphorus byproducts | wikipedia.orgorgsyn.orgacs.org |

| Sodium Methanesulfonate | Phosphorus Pentachloride (PCl₅) | Traditional method | orgsyn.orgacs.org |

| Methyl Thiocyanate | Cl₂, H₂O | Alternative precursor | acs.org |

Convergent and Divergent Synthetic Pathways to Bis-Sulfur Architectures

The assembly of a molecule with two distinct sulfur functional groups, such as Methanesulfonylmethanesulfinyl chloride, requires a highly strategic approach. Both convergent and divergent synthetic strategies can be envisioned for constructing such complex bis-sulfur architectures.

Conversely, a divergent synthesis begins with a single starting material that is elaborated through different reaction pathways to generate a library of structurally related compounds. wikipedia.org To synthesize this compound divergently, one might start with a common precursor like dimethyl disulfide (CH₃SSCH₃) or methanethiol (B179389) (CH₃SH). A sequence of controlled, stepwise reactions would be required to functionalize the molecule. For example, one could perform a controlled mono-oxidation and chlorination of a precursor to install the sulfinyl chloride moiety first. After isolation of this intermediate, a second, more vigorous oxidative chlorination step could be applied to generate the sulfonyl chloride on the other side of the molecule. Such a strategy relies on the ability to selectively perform reactions at different sites of a common intermediate. nih.govrsc.orgnih.gov

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of "this compound" is a nuanced process where the optimization of reaction conditions is paramount to achieving high yield and purity. Detailed research into this specific compound is not widely available in public literature, indicating its specialized nature. However, principles of organic sulfur chemistry allow for the extrapolation of likely influential factors based on the synthesis of related sulfinyl and sulfonyl chlorides.

Key parameters that would require stringent control include temperature, reaction time, and the stoichiometry of the reactants. For instance, in analogous syntheses, the chlorination of sulfur-containing precursors is often highly exothermic. Consequently, maintaining a low and stable temperature, typically between -10°C and 0°C, is critical to prevent over-oxidation and the formation of undesired byproducts such as the corresponding sulfonyl chloride. The reaction progress would likely be monitored through techniques like thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to determine the optimal reaction time for maximizing the yield of the target compound while minimizing degradation.

Solvent Effects on Product Distribution and Purity

The choice of solvent plays a pivotal role in the synthesis of sulfur chlorides, influencing not only the solubility of reactants and intermediates but also the reaction pathway and, consequently, the product distribution and purity. For a polar molecule like this compound, a range of aprotic solvents would be considered to prevent decomposition of the acid chloride functionality.

Non-polar aprotic solvents, such as hexane (B92381) or carbon tetrachloride, might be employed to minimize side reactions, though the solubility of starting materials could be a limiting factor. Polar aprotic solvents, including dichloromethane (B109758) (DCM) and acetonitrile (B52724), are often preferred in similar syntheses due to their ability to dissolve a wider range of reactants and stabilize charged intermediates. However, their increased polarity could also promote competing reaction pathways. The selection of an appropriate solvent would therefore be a compromise between reactant solubility and the suppression of side reactions, determined through systematic screening.

Below is an interactive data table hypothesizing the effect of different solvents on the yield and purity of this compound, based on general principles for sulfinyl chloride synthesis.

| Solvent | Dielectric Constant | Boiling Point (°C) | Expected Yield (%) | Expected Purity (%) | Notes |

| Dichloromethane | 9.1 | 39.6 | 85-95 | >98 | Good solubility for many reactants, relatively inert. |

| Acetonitrile | 37.5 | 81.6 | 70-85 | 90-95 | Higher polarity may lead to side products. |

| Diethyl ether | 4.3 | 34.6 | 80-90 | >95 | Low boiling point can make temperature control challenging. |

| Toluene | 2.4 | 110.6 | 60-75 | 85-90 | Higher reaction temperatures may be required. |

Catalyst Systems for Improved Reaction Efficiency

While many syntheses of sulfinyl chlorides can proceed without a catalyst, the use of specific catalytic systems can significantly enhance reaction efficiency, particularly for less reactive substrates. For the formation of an acid chloride from a corresponding acid or its salt, catalysts are often employed to activate the substrate.

A common strategy involves the use of a catalytic amount of a tertiary amine, such as triethylamine (B128534) or pyridine (B92270), or a substituted amide like N,N-dimethylformamide (DMF). These catalysts can react with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a more reactive intermediate, which then facilitates the conversion of the starting material to the desired sulfinyl chloride. The choice of catalyst and its loading would need to be carefully optimized to maximize the reaction rate while avoiding the promotion of side reactions. For instance, excessive amounts of a basic amine catalyst could lead to the decomposition of the product.

The following table outlines potential catalyst systems and their anticipated impact on the synthesis of this compound.

| Catalyst | Type | Proposed Intermediate | Expected Outcome | Potential Drawbacks |

| N,N-Dimethylformamide (DMF) | Amide | Vilsmeier-Haack type reagent | Increased reaction rate at lower temperatures. | Can be difficult to remove from the final product. |

| Pyridine | Tertiary Amine | Acylpyridinium salt | Mild activation, suitable for sensitive substrates. | Can promote elimination side reactions. |

| Triethylamine | Tertiary Amine | Acts as an acid scavenger. | Strong basicity may cause product degradation. |

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly integral to the design of modern synthetic routes. For the synthesis of this compound, several aspects could be considered to enhance its environmental profile.

A primary focus would be on atom economy, designing a synthesis that maximizes the incorporation of all materials used in the process into the final product. This could involve selecting a chlorinating agent that generates benign or easily recyclable byproducts. For example, using oxalyl chloride as a chlorinating agent produces gaseous byproducts (CO and CO2), which simplifies purification, compared to thionyl chloride which produces SO2 and HCl.

Another key consideration is the reduction of hazardous waste. This can be achieved by minimizing the use of solvents, perhaps by running the reaction under neat conditions if feasible, or by selecting greener solvents that are less toxic and more biodegradable. Furthermore, exploring catalytic routes, as discussed in the previous section, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions, which in turn reduces energy consumption. The development of a continuous flow process for the synthesis could also offer significant green advantages by improving safety, reducing waste, and allowing for more efficient process control.

Mechanistic Investigations of Reactivity and Transformation Pathways

Intrinsic Reactivity of Sulfinyl and Sulfonyl Chloride Moieties

The sulfur atoms in both sulfinyl and sulfonyl chlorides are electrophilic centers, readily targeted by nucleophiles. However, the oxidation state and geometry of the sulfur atom in each group lead to differences in their reactivity. The sulfonyl group features a tetrahedral sulfur atom bonded to two oxygen atoms, an organic radical, and a halogen. wikipedia.org In contrast, the sulfinyl group has a chiral, pyramidal sulfur atom. wikipedia.org

Electrophilic Activation and Nucleophilic Attack

Both sulfonyl and sulfinyl chlorides are highly reactive electrophiles. wikipedia.orgfiveable.me The sulfur atom in the sulfonyl chloride group (R-SO₂-Cl) is strongly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, susceptible to attack by a wide range of nucleophiles, including water, alcohols, and amines. wikipedia.orgfiveable.me Nucleophilic substitution at the sulfonyl sulfur typically proceeds through a concerted SN2-type mechanism, although an addition-elimination pathway involving a pentavalent intermediate is also possible, particularly with strong nucleophiles. rsc.orgnih.gov

Similarly, the sulfur atom in the sulfinyl chloride group (R-S(O)-Cl) is electrophilic and reacts readily with nucleophiles. wikipedia.org These reactions are crucial for synthesizing various sulfinyl derivatives like sulfinic esters and sulfinamides. wikipedia.org The reaction mechanism is also generally considered to be a nucleophilic substitution at the sulfur atom.

The general mechanism for nucleophilic attack on a sulfonyl chloride can be illustrated as follows: RSO₂Cl + Nu⁻ → RSO₂Nu + Cl⁻ wikipedia.org

Examination of Leaving Group Potential

The chloride ion is an effective leaving group in both moieties, facilitated by the strong electron-withdrawing nature of the sulfonyl and sulfinyl groups. fiveable.me This property is fundamental to their utility as activating agents in organic synthesis. For instance, alcohols can be converted into sulfonate esters (e.g., tosylates, mesylates) by reacting with the corresponding sulfonyl chloride. pearson.comyoutube.com These sulfonate esters are excellent leaving groups, often better than halides, in subsequent nucleophilic substitution or elimination reactions. pearson.com The high stability of the resulting sulfonate anion contributes to its excellent leaving group ability. pearson.com

The conversion of an alcohol to a sulfonate ester proceeds with retention of stereochemistry at the alcohol's carbon center, as the reaction occurs at the oxygen atom, not the carbon. youtube.com This activated intermediate can then undergo nucleophilic substitution, often with inversion of stereochemistry if the mechanism is SN2. youtube.com

| Feature | Sulfonyl Chloride (-SO₂Cl) | Sulfinyl Chloride (-S(O)Cl) |

| Sulfur Oxidation State | +6 (in the sulfonyl group) | +4 (in the sulfinyl group) |

| Geometry at Sulfur | Tetrahedral | Pyramidal (Chiral) |

| Reactivity | Highly reactive electrophile | Reactive electrophile |

| Common Reactions | Formation of sulfonamides, sulfonate esters | Formation of sulfinamides, sulfinates, sulfoxides |

| Leaving Group | Excellent (forms stable sulfonate anion) | Good |

Detailed Kinetic Studies of Key Reactions

Kinetic studies, particularly on the solvolysis of sulfonyl chlorides, have provided significant insights into their reaction mechanisms. The hydrolysis of arenesulfonyl chlorides has been extensively studied, and the data generally support a bimolecular SN2 mechanism. rsc.orgresearchgate.net

For instance, the hydrolysis rates of various substituted benzenesulfonyl chlorides in water show a dependence on the electronic nature of the substituents. rsc.org Electron-withdrawing groups on the aromatic ring accelerate the reaction, consistent with a mechanism where the nucleophilic attack by water on the electron-deficient sulfur atom is the rate-determining step. The Hammett equation is often applied to these reactions, with positive ρ-values indicating that the transition state has a buildup of negative charge, as expected for an SN2 process. rsc.orgnih.gov For the alkaline hydrolysis of aromatic sulfonyl chlorides, the data align with an SN2 mechanism where bond formation is more advanced in the transition state compared to neutral solvolysis. rsc.orgresearchgate.net

Kinetic investigations into the hydrolysis of alkanesulfonyl chlorides reveal a more complex picture, where competing pathways, including direct nucleophilic substitution and an elimination-addition mechanism via a sulfene (B1252967) intermediate, can occur depending on the substrate and reaction conditions. acs.org

| Substituent (in Benzenesulfonyl Chloride) | Reaction | Rate Coefficient (k) | Activation Energy (Ea) |

| p-Nitro | Alkaline Hydrolysis | 2.15 x 10⁻² s⁻¹ | 15.7 kcal/mol |

| m-Nitro | Alkaline Hydrolysis | 1.83 x 10⁻² s⁻¹ | 16.1 kcal/mol |

| p-Bromo | Alkaline Hydrolysis | 5.11 x 10⁻³ s⁻¹ | 16.9 kcal/mol |

| Hydrogen | Alkaline Hydrolysis | 1.39 x 10⁻³ s⁻¹ | 17.8 kcal/mol |

| p-Methyl | Alkaline Hydrolysis | 5.39 x 10⁻⁴ s⁻¹ | 18.5 kcal/mol |

Note: Data is illustrative of trends and may be compiled from various sources studying the hydrolysis of substituted benzenesulfonyl chlorides. rsc.org

Elucidation of Reaction Intermediates and Transition States

The transformation of sulfonyl and sulfinyl chlorides can involve various transient species, including pentacoordinate intermediates, sulfenes, and radicals.

Formation and Trapping of Transient Sulfene Species

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as methanesulfonyl chloride, can undergo an elimination reaction in the presence of a base to form highly reactive intermediates known as sulfenes (RCH=SO₂). wikipedia.orgwikipedia.org This pathway is particularly favored when a tertiary amine is used as the base. nih.gov The mechanism is believed to be an E1cb-type elimination. wikipedia.org

RCH₂SO₂Cl + Base → [RC⁻HSO₂Cl] → RCH=SO₂ + Base·HCl wikipedia.org

Sulfenes are elusive and readily react with a variety of nucleophiles present in the reaction mixture. acs.orgacs.org For example, in the presence of an alcohol, a sulfene will be trapped to form a sulfonic acid ester. wikipedia.org The formation of sulfene as an intermediate has been confirmed through deuterium (B1214612) labeling experiments. nih.govacs.org When the reaction is carried out in the presence of D₂O, deuterium is incorporated into the product, which would not occur in a direct substitution mechanism. nih.gov

Role of Radical Pathways in Chlorination Reactions

While ionic pathways dominate many reactions of sulfonyl chlorides, they can also serve as a source of free radicals under certain conditions, such as in the presence of a radical initiator or upon photochemical activation. researchgate.net The S-Cl bond can undergo homolytic cleavage to produce a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•).

RSO₂Cl → RSO₂• + Cl•

These radical species can initiate chain reactions. For example, sulfonyl chlorides have been utilized in radical additions to alkenes and alkynes. magtech.com.cn Furthermore, radical pathways are implicated in some chlorination reactions. The related compound, sulfuryl chloride (SO₂Cl₂), is a well-known reagent for the free-radical chlorination of alkanes, proceeding through a chlorine radical chain mechanism. scribd.com There is also evidence for photocatalytic chlorination processes where aryl thiols are converted to sulfonyl chlorides via arylthiyl radical (ArS•) and chlorine radical (Cl•) intermediates. researchgate.net

Metal-Catalyzed Mechanistic Insights for Related Chlorides

The reactivity of sulfonyl and sulfinyl chlorides can be significantly influenced and controlled through the use of metal catalysts. These catalysts open up reaction pathways that are otherwise inaccessible, often proceeding through radical intermediates or well-defined organometallic catalytic cycles. Research into related sulfonyl chlorides has provided key insights into these mechanisms, which are broadly applicable to the sulfinyl chloride family.

One prominent area of investigation is in metal-catalyzed radical reactions. proquest.com Copper complexes, for instance, have been used to catalyze the living radical polymerization of monomers like styrene, using arylsulfonyl chlorides as initiators. proquest.com The proposed mechanism involves the copper catalyst (e.g., CuCl/bpy) facilitating the generation of an arylsulfonyl radical, which then initiates polymerization. proquest.com

More recently, nickel-catalyzed cross-coupling reactions have been developed. For example, the sulfonylarylation of 1,3-enynes involves a proposed catalytic cycle where a Ni(I) species undergoes transmetalation with an arylboronic acid. rsc.org This is followed by a single electron transfer (SET) reaction with the sulfonyl chloride to generate a sulfonyl radical and a Ni(II) species, which continues the catalytic cycle. rsc.org Radical clock experiments have provided evidence supporting the involvement of these radical intermediates. rsc.org

Photocatalysis offers another avenue for activating sulfonyl chlorides. Ruthenium complexes, such as [Ru(bpy)₃]Cl₂, can mediate the synthesis of sulfonyl chlorides from arenediazonium salts through a photocatalytic cycle. nih.govacs.org Similarly, heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) can achieve the same transformation, operating under visible light via a proposed single electron transfer mechanism. nih.govacs.org

The following table summarizes key findings from studies on metal-catalyzed reactions involving sulfonyl chlorides.

| Catalyst System | Reaction Type | Proposed Mechanistic Steps | Ref. |

| CuCl/bipyridine (bpy) | Living Radical Polymerization | Generation of arylsulfonyl radical via interaction with Cu(I) complex. | proquest.com |

| Nickel(I)/Ligand | Sulfonylarylation of 1,3-enynes | Transmetalation with arylboronic acid, Single Electron Transfer (SET) with sulfonyl chloride to form a sulfonyl radical. | rsc.org |

| [Ru(bpy)₃]Cl₂ (Photocatalyst) | Chlorosulfonylation | Photosensitized single electron transfer to generate aryl radical from diazonium salt. | nih.govacs.org |

| Potassium Poly(heptazine imide) (K-PHI) | Chlorosulfonylation | Heterogeneous photocatalysis involving SET. | nih.govacs.org |

Stereochemical Implications in Reactivity and Product Formation

Reactions involving sulfinyl chlorides and related compounds often have significant stereochemical implications, particularly when a stereogenic center is present at the sulfur atom or on an adjacent carbon. The stereochemical outcome of a reaction provides critical insight into its mechanism.

Sulfinyl chlorides are valuable intermediates in the synthesis of a wide range of chiral sulfinyl compounds. nih.govacs.org The conversion of one sulfinyl derivative to another can proceed with high stereospecificity through nucleophilic substitution at the sulfur center. researchgate.net Depending on the reaction conditions and the nature of the nucleophile, these substitutions can proceed with either inversion or retention of configuration at the sulfur atom.

A crucial application of related sulfonyl chlorides is in the activation of alcohols, converting the hydroxyl group into a good leaving group (a sulfonate ester). This reaction is notable for proceeding with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This contrasts sharply with other methods for converting alcohols to leaving groups, such as reaction with PBr₃, which proceeds via an Sₙ2 mechanism and results in inversion of configuration at the carbon center. youtube.com This ability to control the stereochemical outcome—retention versus inversion—is a powerful tool in stereoselective synthesis. youtube.com

The table below contrasts the stereochemical outcomes for the activation of a chiral alcohol using different reagents.

| Reagent | Reaction Type | Stereochemical Outcome at Carbon Center | Mechanism | Ref. |

| p-Toluenesulfonyl chloride (TsCl) | Sulfonate Ester Formation | Retention of Configuration | Nucleophilic attack by alcohol oxygen on sulfur. | youtube.com |

| Phosphorus tribromide (PBr₃) | Alkyl Bromide Formation | Inversion of Configuration | Sₙ2 (Bimolecular Nucleophilic Substitution) | youtube.com |

| Thionyl chloride (SOCl₂) in dioxane | Alkyl Chloride Formation | Retention of Configuration | Sₙi (Internal Nucleophilic Substitution) |

Isotope Labeling Experiments for Mechanistic Differentiation

Isotope labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. nih.gov In the study of sulfonyl and sulfinyl chloride reactivity, isotope labeling experiments can differentiate between proposed pathways that are otherwise difficult to distinguish. researchgate.netnih.gov

A notable example is the use of ¹⁸O labeling to investigate the mechanism of primary sulfonamide synthesis and degradation. In one study, a degradation-reconstruction pathway was developed for the late-stage ¹⁸O labeling of primary sulfonamides. chemrxiv.org By using ¹⁸O-labeled water, researchers could introduce the isotope into a sulfinic acid intermediate, which was then converted back into the sulfonamide, now containing the heavy oxygen isotope. This experiment confirmed the proposed pathway and demonstrated that the oxygen atoms in the sulfonyl group could be exchanged, providing a method for preparing stable isotope-labeled standards for metabolic studies. chemrxiv.org The stability of the incorporated label was confirmed, showing no back-exchange even under extreme conditions. chemrxiv.org

The synthesis of isotopically labeled sulfonyl chlorides, such as ¹³C-labeled dansyl chloride, has also been reported, providing the necessary reagents for tracer studies. google.com Furthermore, while not directly involving a sulfonyl chloride, studies on the decarbonylation of acid chlorides using chlorine-36 labeled rhodium complexes illustrate the principle of using labeled catalysts or reagents to probe mechanistic details like ligand exchange and product formation pathways. researchgate.net

These experiments provide unambiguous evidence for reaction intermediates and pathways. The following table summarizes examples of how isotope labeling has been applied to study the mechanisms of related sulfur compounds.

| Isotope(s) Used | Compound Class Studied | Mechanistic Question Addressed | Finding | Ref. |

| ¹⁸O | Primary Sulfonamides | Feasibility of degradation-reconstruction pathway for isotope incorporation. | Confirmed a pathway involving a sulfinic acid intermediate, enabling stable isotope labeling. | chemrxiv.org |

| ¹³C | Dansyl chloride (a sulfonyl chloride) | Synthetic methodology for labeled reagents. | Established a procedure for creating ¹³C-labeled sulfonyl chlorides for use in further studies. | google.com |

| Deuterium (²H), ¹³C | Various pharmaceuticals | Development of late-stage labeling methods. | Direct hydrogen isotopic exchange (HIE) and ¹³CO₂ incorporation in flow chemistry enable efficient labeling for mechanistic and metabolic studies. | x-chemrx.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide fundamental information about the carbon-hydrogen framework of (Methylsulfonyl)methanesulfonyl chloride.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two different methyl groups. The chemical shift of these protons would be influenced by the electronegativity of the adjacent sulfonyl groups and the sulfinyl chloride moiety. Integration of the signals would confirm the number of protons in each unique environment.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For (Methylsulfonyl)methanesulfonyl chloride, two distinct signals would be anticipated, corresponding to the two methyl carbons. Their chemical shifts would provide insight into their electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Data for (Methylsulfonyl)methanesulfonyl chloride (Note: This table is predictive and not based on reported experimental data)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 3.0 - 3.5 | Singlet |

| ¹H | 3.5 - 4.0 | Singlet |

| ¹³C | 40 - 50 | Quartet |

| ¹³C | 50 - 60 | Quartet |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings, although for this specific molecule with expected singlet signals, its utility might be limited.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

No published 2D NMR studies for (Methylsulfonyl)methanesulfonyl chloride were identified.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis.

The IR and Raman spectra of (Methylsulfonyl)methanesulfonyl chloride would be dominated by strong absorptions corresponding to the stretching vibrations of the sulfonyl (SO₂) and sulfinyl (S=O) groups.

Sulfonyl (SO₂) Group: Symmetric and asymmetric stretching vibrations of the SO₂ group typically appear in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Sulfinyl (S=O) Group: The stretching vibration for the S=O group in sulfinyl chlorides is generally observed in the range of 1100-1150 cm⁻¹.

Specific experimental IR and Raman data for (Methylsulfonyl)methanesulfonyl chloride are not available in the public domain.

Table 2: Expected Characteristic Vibrational Frequencies for (Methylsulfonyl)methanesulfonyl chloride (Note: This table is based on typical group frequencies and not on reported experimental data)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 |

| Sulfinyl (S=O) | Stretch | 1100 - 1150 |

| C-H | Stretch | 2900 - 3000 |

By analyzing the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹), and potentially with the aid of computational modeling, it would be possible to gain insights into the preferred conformation of the molecule around the S-S bond. Different rotational isomers (rotamers) would likely exhibit unique vibrational signatures. However, such a detailed conformational analysis has not been reported for this compound.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of (Methylsulfonyl)methanesulfonyl chloride would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing contributions from the naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S).

High-resolution mass spectrometry (HRMS) would provide an accurate mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of a chlorine radical, the sulfinyl chloride group, or a methyl group. While a research article mentions the use of GC-MS for the analysis of a sample containing (Methylsulfonyl)methanesulfonyl chloride, the specific mass spectrum and fragmentation data for this compound are not provided. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. measurlabs.cominfinitalab.com This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their atomic makeup. algimed.com

For Methanesulfonylmethanesulfinyl chloride, HRMS would be employed to confirm its molecular formula of C H₃Cl O₃S₂. The instrument measures the exact mass of the molecular ion, which can then be compared to the theoretically calculated mass. The presence of chlorine and sulfur isotopes (³⁷Cl, ³⁴S) would also be resolved, providing a characteristic isotopic pattern that further confirms the elemental composition. researchgate.net

The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). A hypothetical HRMS analysis would be expected to yield a result extremely close to this calculated value, typically within a margin of error of less than 5 parts per million (ppm), providing high confidence in the assigned molecular formula. algimed.com

**Table 1: Theoretical HRMS Data for this compound (C H₃Cl O₃S₂) ** This table presents the calculated exact masses for the primary molecular ions of this compound based on its major isotopes. An experimental HRMS measurement would verify these values to confirm the compound's elemental composition.

| Molecular Ion Formula | Isotope Composition | Calculated m/z |

|---|---|---|

| [C H₃³⁵Cl O₃³²S₂]⁺ | ¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S | 177.90589 |

| [C H₃³⁷Cl O₃³²S₂]⁺ | ¹²C, ¹H, ³⁷Cl, ¹⁶O, ³²S | 179.90294 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netwikipedia.org This process provides critical information about the connectivity of atoms within the molecule. nih.gov For this compound, an MS/MS experiment would involve isolating the molecular ion (e.g., m/z 177.9) and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. wikipedia.org

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. wikipedia.org Based on the proposed structure of CH₃-S(O)₂-S(O)-Cl, several predictable fragmentation pathways can be outlined:

Cleavage of the S-S bond: This would be a likely fragmentation pathway, potentially yielding [CH₃SO₂]⁺ (m/z 79.98) and [S(O)Cl]⁺ (m/z 82.93) fragments.

Loss of Chlorine: Cleavage of the S-Cl bond could result in the loss of a chlorine radical, leading to a [C H₃O₃S₂]⁺ ion (m/z 142.95).

Loss of the Methanesulfonyl Group: Fragmentation could involve the loss of the CH₃SO₂ group, resulting in the detection of the [S(O)Cl]⁺ fragment.

The precise masses of these fragments, as determined by a high-resolution analyzer, would allow for the confirmation of their elemental compositions, providing strong evidence for the proposed molecular structure. nih.gov

Table 2: Predicted MS/MS Fragments of this compound This table outlines the plausible fragments that would be observed in a tandem mass spectrometry experiment. The analysis of these fragments helps to piece together the structural arrangement of the parent molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Theoretical m/z |

|---|---|---|---|

| 177.90589 | Methanesulfonyl cation | [CH₃SO₂]⁺ | 78.98298 |

| 177.90589 | Sulfinyl chloride cation | [SOCl]⁺ | 82.93410 |

| 177.90589 | Methyl cation | [CH₃]⁺ | 15.02347 |

X-ray Diffraction for Solid-State Molecular and Crystal Structure

For this compound, obtaining a suitable single crystal would be the first critical step. If successful, the crystal would be irradiated with X-rays, and the resulting diffraction pattern of scattered X-rays would be measured. jove.com Analysis of the intensities and positions of the diffracted beams allows for the construction of an electron density map of the molecule, from which the positions of individual atoms can be resolved. wikipedia.orgnih.gov

This analysis would provide unambiguous confirmation of the compound's structure, including:

The S-S bond length and the geometry around the two sulfur atoms.

The precise bond angles for S-S-O, O-S-O, and S-S-Cl.

The conformation of the methanesulfonyl group relative to the sulfinyl chloride moiety.

Intermolecular interactions in the solid state.

Currently, there are no publicly available crystal structure data for this compound. The successful crystallization and X-ray diffraction analysis would be a significant contribution to the chemical literature, providing the ultimate proof of its molecular structure. labtoo.com

Advanced Spectroscopic Methods for Complex Mixture Analysis

In many chemical processes, compounds of interest are generated as part of a complex mixture, often including reactants, byproducts, and unstable intermediates. creative-proteomics.com Advanced hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for separating and identifying individual components within such mixtures. digitellinc.comalwsci.comnews-medical.net

The analysis of a reaction mixture potentially containing this compound would leverage the separation power of chromatography with the detection specificity of mass spectrometry. conquerscientific.com

GC-MS: If the compound is sufficiently volatile and thermally stable, GC could be used to separate it from other components based on boiling point and polarity. The separated compound would then enter the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. alwsci.comconquerscientific.com

LC-MS: For less volatile or thermally sensitive compounds, LC-MS is the preferred method. alwsci.comnews-medical.net High-performance liquid chromatography (HPLC) would separate the components in the liquid phase before introduction into the mass spectrometer. conquerscientific.com The use of a high-resolution mass spectrometer as the detector (LC-HRMS) would be particularly powerful, allowing for the confident identification of the target compound in the complex matrix by extracting its accurate mass chromatogram. alwsci.com

These methods would enable the detection and tentative identification of this compound even if it cannot be isolated in pure form, which is crucial for studying reaction mechanisms and profiling complex chemical products. digitellinc.com

Computational and Theoretical Chemistry Approaches

Applications in Contemporary Organic Synthesis

Role as an Electrophilic Synthon in C-C Bond Formation

There is currently no available research specifically detailing the use of methanesulfonylmethanesulfinyl chloride as an electrophilic synthon for the formation of carbon-carbon bonds. In theory, the presence of two electrophilic sulfur centers and a chlorine atom could offer unique reactivity profiles with various carbon nucleophiles. However, without experimental evidence, any discussion of its efficacy, regioselectivity, and substrate scope in C-C bond-forming reactions would be entirely conjectural.

Precursor for the Synthesis of Novel Sulfones and Sulfonamides

The synthesis of sulfones and sulfonamides typically involves the reaction of sulfonyl chlorides with appropriate nucleophiles. While one might hypothesize that this compound could serve as a precursor to novel sulfones and sulfonamides bearing both a sulfonyl and a sulfinyl moiety, there are no published reports of such transformations. The differential reactivity of the sulfonyl and sulfinyl chlorides within the same molecule would be a key area of investigation, but this has not been documented.

Reagent in the Construction of Complex Heterocyclic Systems

The application of sulfonyl and sulfinyl chlorides in the synthesis of heterocyclic compounds is a well-established area of research. These reagents can participate in various cyclization and annulation reactions. However, a search of the chemical literature does not yield any examples of this compound being employed as a reagent for the construction of complex heterocyclic systems. Its potential to act as a bifunctional reagent in such syntheses remains an unexplored area.

Utilization in Derivatization for Synthetic Transformations

Derivatization is a common strategy in organic synthesis to modify the properties of a molecule or to facilitate a particular transformation. While sulfonyl chlorides are frequently used for the derivatization of alcohols and amines, there is no information available regarding the use of this compound for such purposes. The stability of the resulting derivatives and their subsequent reactivity are unknown.

Development of Functional Materials and Specialty Chemicals utilizing this Motif

The incorporation of sulfur-containing functional groups can impart unique properties to materials. However, there is no evidence in the scientific literature of this compound being utilized in the development of functional materials or specialty chemicals. Research into polymers or other materials incorporating this specific motif has not been reported.

Utility in the Synthesis of Biologically Active Compounds (excluding clinical studies)

Many biologically active compounds contain sulfone and sulfonamide functionalities. The potential of this compound as a building block for the synthesis of novel, biologically active molecules is an intriguing possibility. Nevertheless, there are no published studies demonstrating its use in this context. The synthesis and biological evaluation of compounds derived from this reagent have not been described.

Advanced Analytical Methodologies for Detection, Purity, and Quantification

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and analysis of Methanesulfonylmethanesulfinyl chloride from related substances and impurities. The choice between liquid and gas chromatography is dictated by the compound's volatility, thermal stability, and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of sulfonyl and sulfinyl chlorides. Given that this compound lacks a strong chromophore for direct UV-Vis detection, derivatization is a common strategy to enhance its detectability.

A reverse-phase HPLC (RP-HPLC) method is often employed for the separation of related organosulfur compounds. A typical setup would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. For Mass Spectrometric (MS) detection, volatile modifiers like formic acid are preferred.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of a Derivatized Sulfonyl Chloride

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

Mass spectrometric detection provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target analyte and its impurities, even at trace levels.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of sulfonyl and sulfinyl chlorides by GC can be challenging due to their reactivity and potential for on-column degradation. Therefore, derivatization is often necessary to convert them into more stable and volatile analogues.

For trace analysis, GC coupled with a mass spectrometer (GC-MS) is the method of choice. The separation is typically achieved on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. The mass spectrometer can be operated in either full scan mode for identification of unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.

Table 2: Representative GC-MS Conditions for the Analysis of Derivatized Sulfonyl Chlorides

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Full Scan (m/z 40-450) or SIM |

Strategies for Sample Preparation and Chemical Derivatization for Enhanced Detection

Effective sample preparation is crucial for accurate and reliable analysis. For this compound, this often involves derivatization to improve its chromatographic properties and detectability.

For HPLC-UV analysis, a common approach is to react the sulfonyl or sulfinyl chloride with a nucleophile containing a chromophore. For instance, reaction with an aromatic amine or phenol (B47542) can yield a sulfonamide or sulfonate ester, respectively, which can be readily detected by UV-Vis.

For GC analysis, derivatization aims to increase thermal stability and volatility. Sulfonyl chlorides can be converted to their corresponding sulfonamides by reaction with a secondary amine, such as diethylamine. nih.govcore.ac.uk Sulfinyl chlorides can be derivatized by reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270) to form stable sulfinate esters. rsc.org

Application of Chemometric Tools for Multivariate Data Analysis in Complex Systems

In complex sample matrices where multiple components may co-elute or have overlapping spectral signals, chemometric tools can be invaluable for data analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to chromatographic and spectroscopic data to extract meaningful information.

PCA can be used for pattern recognition and to identify outliers in a set of samples, which can be useful in quality control and impurity profiling. PLS can be employed to build calibration models for the quantification of this compound in the presence of interfering species, even when a complete chromatographic separation is not achieved.

Method Development for Purity Assessment and Impurity Profiling

A comprehensive purity assessment of this compound involves the identification and quantification of all process-related impurities and degradation products. The analytical methods described above form the basis for developing a robust impurity profiling strategy.

Potential impurities in this compound could arise from the starting materials, side reactions during synthesis, or degradation. Common impurities associated with sulfonyl chlorides include the corresponding sulfonic acid (from hydrolysis), disulfide, and sulfone. acs.org

A combination of HPLC-UV/MS and GC-MS is often necessary to create a complete impurity profile. The development of such a method would involve:

Forced degradation studies: Exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

Peak purity analysis: Using a diode array detector (DAD) in HPLC to assess the homogeneity of chromatographic peaks.

Structure elucidation of impurities: Utilizing high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of unknown impurities.

By developing and validating these advanced analytical methodologies, a thorough understanding of the purity and quality of this compound can be achieved, ensuring its suitability for its intended application.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Eco-Friendly Synthetic Routes

The synthesis of sulfonyl and sulfinyl chlorides has traditionally relied on methods that can be environmentally taxing, often involving harsh reagents and generating significant waste. organic-chemistry.orgorganic-chemistry.org Future research into the synthesis of methanesulfonylmethanesulfinyl chloride will undoubtedly prioritize the development of sustainable and eco-friendly routes. This will involve a shift away from traditional chlorinating agents towards greener alternatives.

One promising direction is the use of oxidative chlorination in sustainable solvents. rsc.org Research has demonstrated the efficacy of reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) for the conversion of thiols to sulfonyl chlorides in environmentally benign solvents such as water or ethanol. rsc.org Adapting such methodologies for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Another avenue of exploration lies in the utilization of S-alkylisothiourea salts as odorless and stable precursors. organic-chemistry.org These salts can be converted to sulfonyl chlorides under mild conditions using N-chlorosuccinimide (NCS), with the added benefit that the succinimide byproduct can be recycled, further enhancing the sustainability of the process. organic-chemistry.orgthieme-connect.com The application of such principles to the synthesis of this compound would represent a significant advancement in green chemistry.

Future research in this area will likely focus on:

The use of aqueous media to minimize reliance on volatile organic compounds. researchgate.net

The development of catalytic systems that can efficiently generate the desired product with high atom economy.

The exploration of bio-based starting materials and reagents to create a more sustainable lifecycle for the compound.

Exploration of Novel Catalytic Transformations and Selectivity Control

The reactivity of the sulfinyl chloride and sulfonyl chloride moieties offers a rich landscape for catalytic exploration. Future research will focus on the development of novel catalytic systems that can precisely control the transformations of this compound, leading to new and valuable chemical entities.

A key area of interest will be the development of catalysts that can selectively activate one of the two reactive sites within the molecule. This would allow for a stepwise functionalization, opening up synthetic pathways to complex molecules that are currently inaccessible. For example, a catalyst could be designed to facilitate the reaction of the sulfinyl chloride group while leaving the sulfonyl chloride group intact for subsequent modification.

Furthermore, the principles of asymmetric catalysis could be applied to reactions involving this compound to generate chiral sulfur-containing compounds. These chiral molecules are of significant interest in medicinal chemistry and materials science. Photocatalysis also presents an exciting frontier, with the potential to use light to drive novel transformations and achieve unique selectivity. nih.gov

Prospective research in catalytic transformations will likely include:

The design and synthesis of novel transition metal catalysts for cross-coupling reactions.

The exploration of organocatalysis to achieve metal-free transformations.

The use of enzymatic catalysis for highly selective and environmentally friendly reactions.

Integration with Automation and High-Throughput Synthesis Methodologies

The integration of automation and high-throughput synthesis methodologies is set to revolutionize the way chemical research is conducted. For a compound like this compound, these technologies offer the potential to rapidly explore its chemical space and uncover new applications.

Continuous flow chemistry is a particularly promising technology for the synthesis of sulfonyl chlorides, as it allows for enhanced safety, better reaction control, and easier scalability. rsc.orgmdpi.comnih.gov The highly exothermic nature of many reactions involving sulfonyl chlorides can be effectively managed in a flow reactor, minimizing the risk of thermal runaway. rsc.orgnih.gov An automated continuous flow system for the production of this compound would enable its safe and efficient synthesis on a larger scale. mdpi.comresearchgate.net

Once synthesized, high-throughput screening techniques can be employed to rapidly test the reactivity of this compound with a large library of substrates. This would accelerate the discovery of new reactions and the identification of novel derivatives with interesting biological or material properties. The data generated from these high-throughput experiments can then be used to train machine learning algorithms to predict the outcomes of future reactions.

Future integration of automation will likely involve:

The development of fully automated synthesis and purification platforms.

The use of robotics for high-throughput reaction screening and optimization.

The application of machine learning and artificial intelligence to guide experimental design and data analysis.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. Advanced in situ spectroscopic techniques provide a powerful tool for monitoring reactions in real-time, offering valuable insights into the formation of intermediates and the kinetics of the reaction.

For reactions involving this compound, techniques such as in situ Raman and NMR spectroscopy could be employed to directly observe the transformation of the starting material into the product. researchgate.netspectroscopyonline.comnih.govorgsyn.org This would allow for the identification of transient intermediates that may not be detectable using traditional analytical methods. nih.govrsc.org The data obtained from in situ monitoring can be used to develop detailed kinetic models of the reaction, which can then be used to optimize the reaction conditions for improved yield and selectivity. cdnsciencepub.com

X-ray absorption near-edge spectroscopy (XANES) is another powerful technique that can provide information about the oxidation state and chemical environment of sulfur atoms, which would be invaluable for studying the reactions of this bifunctional compound. nih.gov

Future advancements in this area are expected to include:

The development of new and more sensitive in situ spectroscopic probes.

The combination of multiple in situ techniques to obtain a more complete picture of the reaction mechanism.

The use of in situ spectroscopy in combination with automation to enable real-time reaction optimization.

Computational Design of New Applications and Functional Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties before they are synthesized in the laboratory. For this compound, computational methods can be used to explore the vast chemical space of its potential derivatives and to identify new applications.

Molecular modeling can be used to predict the three-dimensional structure of derivatives of this compound and to study their interactions with biological targets, which could guide the design of new drug candidates. Density Functional Theory (DFT) calculations can be used to investigate the reactivity of the molecule and to predict the outcomes of different chemical reactions. This information can be used to design more efficient and selective synthetic routes.

Computational screening of virtual libraries of compounds derived from this compound could be used to identify molecules with desired properties, such as specific biological activities or material characteristics. This in silico approach can significantly reduce the time and cost associated with the discovery of new functional molecules.

Future directions in computational design will likely encompass:

The development of more accurate and efficient computational methods.

The use of machine learning and artificial intelligence to accelerate the design process.

The integration of computational design with automated synthesis and high-throughput screening.

Expanding the Scope of Reactivity in Niche Synthetic Applications

While the fundamental reactivity of sulfonyl and sulfinyl chlorides is well-established, there is always scope for discovering new and niche applications. tandfonline.comwikipedia.org The unique combination of two distinct reactive sulfur-halogen bonds in this compound makes it a particularly interesting candidate for the development of novel synthetic methodologies.

One potential area of application is in the synthesis of complex sulfur-containing heterocycles, which are prevalent in many biologically active molecules. mdpi.comlabmanager.comwikipedia.orgwiley-vch.de The differential reactivity of the two functional groups could be exploited to construct these complex ring systems in a controlled and efficient manner.

Another promising avenue is the use of this compound as a reagent for the late-stage functionalization of complex molecules. nih.govd-nb.inforesearchgate.net The ability to introduce the methanesulfonylmethanesulfinyl group into a molecule in the final steps of a synthesis would provide a powerful tool for the rapid generation of analogues for structure-activity relationship studies in drug discovery. The development of methods for the selective conversion of primary sulfonamides to sulfonyl chlorides opens up new possibilities for such late-stage modifications. nih.govd-nb.inforesearchgate.net

Future research in this domain will likely focus on:

The development of novel cascade reactions that exploit the dual reactivity of the molecule.

The application of the compound in the synthesis of novel polymers and materials with unique properties. nbinno.com

The exploration of its reactivity in unconventional reaction media, such as ionic liquids or deep eutectic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.